2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on similar compounds, such as the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their derivatives, has been pivotal in understanding the structural analogs of purine. These compounds have been explored for their antiviral activity, showcasing moderate activity against certain viruses at non-toxic dosage levels (Kim et al., 1978).
- Another study focused on the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety, highlighting innovative approaches to synthesize derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other related compounds (Shaaban, 2008).
Applications in Analytical Chemistry
- A specific compound, 6-Isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione, was synthesized for use as a highly sensitive and selective chemiluminescence derivatization reagent for amines in liquid chromatography. This showcases a practical application in analytical methods, demonstrating the compound's utility in enhancing detection sensitivity (Ishida et al., 1995).
Potential Biological and Medicinal Applications
- Compounds within the same chemical family have been evaluated for their phosphodiesterase type 4 inhibitors' potential, revealing new structural classes of potent inhibitors. This research has implications for developing treatments for inflammatory conditions (Raboisson et al., 2003).
- Glycolurils and their analogues, sharing structural similarities, have found applications in pharmacology (antibacterial, nootropic agents), explosives, and supramolecular chemistry, highlighting the versatility of these compounds in scientific and technological fields (Kravchenko et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is microtubule proteins . These proteins play a crucial role in cell division and are often targeted by anticancer drugs.
Mode of Action
The compound interacts with its targets by causing a G2/M phase blockage . This means it prevents cells from progressing from the G2 phase of the cell cycle to mitosis (M phase), thereby inhibiting cell division . It also induces apoptosis in a concentration-dependent manner .
Biochemical Pathways
The compound affects the microtubule dynamics within the cell . By inhibiting microtubule polymerization, it disrupts the formation of the mitotic spindle, an essential component for cell division . This leads to cell cycle arrest and eventually cell death .
Result of Action
The compound has shown significant antitumor activity in an A549-xenografted mouse model . It significantly inhibited tumor growth without any apparent toxicity . The compound also demonstrated significant anti-angiogenic activity in wound healing and tube formation assays .
Properties
IUPAC Name |
8-(4-methylphenyl)-2-[(3-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-6-8-17(9-7-14)22-10-11-23-18(25)19(26)24(21-20(22)23)13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYNXLKGVOYKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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